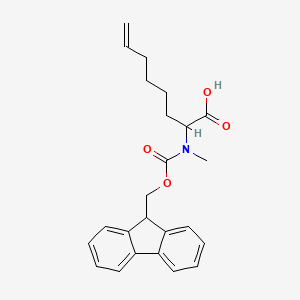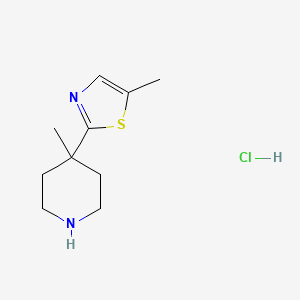
(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(Naftil-2-il)etil)-3-(3-(trifluorometil)fenil)propan-1-amina es un compuesto de amina quiral que presenta un anillo de naftaleno y un grupo trifluorometilo. Los compuestos con tales estructuras suelen ser de interés en química medicinal debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-N-(1-(Naftil-2-il)etil)-3-(3-(trifluorometil)fenil)propan-1-amina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como derivados de naftaleno y derivados de benceno trifluorometilo.
Síntesis quiral: El centro quiral se puede introducir utilizando técnicas de síntesis asimétrica, como catalizadores quirales o auxiliares quirales.
Formación de amina: El paso final implica la formación del grupo amina, que se puede lograr mediante aminación reductora u otras reacciones de aminación.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían optimizar la ruta sintética para la producción a gran escala, centrándose en el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo y otras tecnologías de fabricación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-N-(1-(Naftil-2-il)etil)-3-(3-(trifluorometil)fenil)propan-1-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como la reducción de grupos nitro a aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) con un catalizador.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) o los nucleófilos (NH3, OH-) se utilizan comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus interacciones con objetivos biológicos, como enzimas o receptores.
Medicina: Potencial agente terapéutico para el tratamiento de enfermedades, dependiendo de su actividad biológica.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (S)-N-(1-(Naftil-2-il)etil)-3-(3-(trifluorometil)fenil)propan-1-amina implicaría su interacción con objetivos moleculares específicos, como proteínas o ácidos nucleicos. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías y los objetivos exactos tendrían que aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
®-N-(1-(Naftil-2-il)etil)-3-(3-(trifluorometil)fenil)propan-1-amina: El enantiómero del compuesto, que puede tener diferentes actividades biológicas.
Derivados de naftaleno: Compuestos con estructuras de naftaleno similares.
Derivados de fenil trifluorometilo: Compuestos con grupos fenil trifluorometilo similares.
Unicidad
(S)-N-(1-(Naftil-2-il)etil)-3-(3-(trifluorometil)fenil)propan-1-amina es única debido a su centro quiral específico y la combinación de grupos de naftaleno y trifluorometilo. Esta combinación puede conferir actividades biológicas y propiedades químicas únicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C22H22F3N |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(1-naphthalen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3 |
Clave InChI |
ILSUSBULBRBBLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)


![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)
